molecular formula C19H19N3O4S2 B498953 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide CAS No. 333747-24-3

4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Cat. No.: B498953
CAS No.: 333747-24-3
M. Wt: 417.5g/mol
InChI Key: WBIJONNKUYWERW-UHFFFAOYSA-N
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Description

4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is a complex organic compound with a molecular formula of C19H19N3O4S2. This compound is known for its unique structure, which includes an isopropoxy group, a thiazole ring, and a sulfonamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-isopropoxybenzoic acid: This can be achieved through the esterification of 4-hydroxybenzoic acid with isopropanol in the presence of an acid catalyst.

    Formation of 4-isopropoxybenzoyl chloride: The 4-isopropoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with 4-aminobenzenesulfonamide: The 4-isopropoxybenzoyl chloride is reacted with 4-aminobenzenesulfonamide to form the sulfonamide linkage.

    Introduction of the thiazole ring: Finally, the thiazole ring is introduced through a cyclization reaction involving appropriate thiazole precursors

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Nitrated or halogenated derivatives of the original compound

Scientific Research Applications

4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. The thiazole ring may also interact with hydrophobic pockets within the target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
  • 4-ethoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
  • 4-propoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Uniqueness

4-isopropoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide is unique due to its isopropoxy group, which can influence its solubility, reactivity, and binding properties compared to its analogs. The presence of the thiazole ring and sulfonamide linkage also contributes to its distinct chemical and biological activities .

Properties

IUPAC Name

4-propan-2-yloxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-13(2)26-16-7-3-14(4-8-16)18(23)21-15-5-9-17(10-6-15)28(24,25)22-19-20-11-12-27-19/h3-13H,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIJONNKUYWERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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